2-naphthyl cyclobutanecarboxylate
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Overview
Description
2-naphthyl cyclobutanecarboxylate is an organic compound with the molecular formula C15H14O2. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with 2-naphthol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-naphthyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
These processes would likely use continuous flow reactors to ensure efficient mixing and reaction rates, along with purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-naphthyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutanecarboxylic acid and 2-naphthol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Cyclobutanecarboxylic acid and 2-naphthol.
Oxidation: Oxidized derivatives of the naphthyl group.
Reduction: Cyclobutanemethanol and 2-naphthol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 2-naphthyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid, phenyl ester: Similar ester structure but with a phenyl group instead of a naphthyl group.
Cyclobutanecarboxylic acid, methyl ester: A simpler ester with a methyl group instead of a naphthyl group.
Uniqueness
2-naphthyl cyclobutanecarboxylate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific aromatic characteristics .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
naphthalen-2-yl cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O2/c16-15(12-6-3-7-12)17-14-9-8-11-4-1-2-5-13(11)10-14/h1-2,4-5,8-10,12H,3,6-7H2 |
InChI Key |
YGMZONJFWFDRPP-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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